molecular formula C10H9N3O B6259609 5-(3-aminophenyl)pyrimidin-4-ol CAS No. 1111117-19-1

5-(3-aminophenyl)pyrimidin-4-ol

Cat. No.: B6259609
CAS No.: 1111117-19-1
M. Wt: 187.2
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Description

5-(3-Aminophenyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, an aminophenyl substituent at position 5, and a hydrogen atom at position 2. Pyrimidin-4-ol derivatives are notable for their roles as plant defense activators, enzyme inhibitors, and intermediates in drug synthesis .

Properties

CAS No.

1111117-19-1

Molecular Formula

C10H9N3O

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Pathway and Mechanism

The Suzuki-Miyaura cross-coupling strategy leverages palladium-catalyzed coupling to introduce the 3-aminophenyl group at position 5 of the pyrimidine ring. This method involves two key steps:

  • Coupling of 5-bromo-4-chloropyrimidine with 3-nitrophenylboronic acid

  • Sequential reduction of the nitro group and hydrolysis of the chloride

Step 1: Cross-Coupling
A mixture of 5-bromo-4-chloropyrimidine (1.0 equiv), 3-nitrophenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and sodium carbonate (2.0 equiv) in a 5:1 DMF/water solvent system is heated at 80°C for 8 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyrimidine, transmetallation with the boronic acid, and reductive elimination to yield 5-(3-nitrophenyl)-4-chloropyrimidine.

Step 2: Nitro Reduction and Hydrolysis
The nitro group is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (10% Pd/C) catalyst in ethanol at room temperature, affording 5-(3-aminophenyl)-4-chloropyrimidine. Subsequent hydrolysis with aqueous sodium hydroxide (20% w/v) at 70°C replaces the chloride at position 4 with a hydroxyl group.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling

ParameterOptimal ConditionYield (%)Purity (HPLC, area-%)
Catalyst Loading5 mol% Pd(PPh₃)₄7898.5
Solvent SystemDMF:H₂O (5:1)7898.5
Temperature80°C7898.5
Reaction Time8 hours7898.5

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with nitro-to-amine reduction, and scalability.

  • Limitations : Requires inert atmosphere conditions and palladium catalyst removal during workup.

Vilsmeier-Haack Formamidation and Heterocyclization

Reaction Sequence

This one-flask method involves formamidation of a pyrimidine precursor followed by cyclization:

  • Vilsmeier Reagent Formation : Treatment of 5-amino-4-chloropyrimidine with phosphorus tribromide (3.0 equiv) in DMF generates a reactive iminium intermediate.

  • Heterocyclization : Addition of hexamethyldisilazane (3.0 equiv) induces cyclization, forming the pyrimidine core.

  • Hydrolysis : The chloride at position 4 is hydrolyzed to a hydroxyl group under basic conditions.

Table 2: Key Parameters for Heterocyclization

ParameterOptimal ConditionYield (%)Purity (HPLC, area-%)
PBr₃ Equivalents3.09199.8
SolventDMF9199.8
Cyclization AgentHexamethyldisilazane9199.8
Hydrolysis Time3 hours (70°C)8999.5

Mechanistic Insights

The Vilsmeier reagent (DMF-PBr₃ complex) reacts with the amino group to form a formamidine intermediate, which undergoes cyclization upon deprotonation by hexamethyldisilazane. The chloride substituent’s electronic effects facilitate nucleophilic aromatic substitution during hydrolysis.

Direct Cyclocondensation of β-Diketones

Methodology

This approach constructs the pyrimidine ring de novo using a β-diketone and urea derivative:

  • Condensation : 3-Aminophenylacetone reacts with urea in ethanol under acidic catalysis (HCl, 10 mol%) at reflux for 6 hours.

  • Aromatization : The intermediate dihydropyrimidine is oxidized using potassium permanganate in aqueous acetone.

Table 3: Cyclocondensation Optimization

ParameterOptimal ConditionYield (%)Purity (HPLC, area-%)
CatalystHCl (10 mol%)6597.2
SolventEthanol6597.2
Oxidation AgentKMnO₄6296.8

Challenges

  • Low Yields : Competing side reactions during diketone formation reduce efficiency.

  • Purification Complexity : Requires column chromatography to isolate the target compound.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki-Miyaura7898.5HighModerate
Vilsmeier-Heterocyclization9199.8HighHigh
Cyclocondensation6296.8LowLow
  • Vilsmeier-Heterocyclization offers the highest yield and purity, benefiting from minimal byproduct formation and solvent recyclability.

  • Suzuki-Miyaura is preferable for late-stage functionalization but incurs higher costs due to palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

5-(3-aminophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The nitro group on the aminophenyl ring can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 5-(3-aminophenyl)pyrimidin-4-one.

    Reduction: Formation of 5-(3-aminophenyl)pyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-(3-aminophenyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the aminophenyl and hydroxyl groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-4-ol Derivatives

Structural and Functional Analogues

The table below summarizes key pyrimidin-4-ol derivatives, their substituents, and biological activities:

Compound Name Substituents Biological Activity Reference
5-(3-Aminophenyl)pyrimidin-4-ol - 3-aminophenyl at C5
- OH at C4
Limited direct data; inferred roles in enzyme inhibition or agrochemical intermediates N/A
PPA (Pyrimidin-type plant activator) - Cyclopropylmethyl at C5
- 2-pyridyl at C2
Induces ROS-related genes, enhances resistance to P. syringae
PPA2 - Methoxymethyl at C6
- 5-(trifluoromethyl)-2-pyridyl at C2
Activates plant defenses against bacterial infections
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol - Br at C5
- CF3 at C6
Potential intermediate in antiviral/antibacterial agents
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol - Br at C5
- Pyrrolidinyl at C4
- Phenol at C3
Pharmacological candidate (unreported specifics)

Q & A

Q. What synthetic strategies are optimal for preparing 5-(3-aminophenyl)pyrimidin-4-ol, and how can reaction conditions be optimized?

The synthesis of substituted pyrimidin-4-ol derivatives typically involves multi-step routes, such as cyclocondensation of β-keto esters with guanidine derivatives or nucleophilic substitution on pre-functionalized pyrimidine cores. For example, 2-((2-Hydroxyethyl)amino)pyrimidin-4-ol is synthesized via nucleophilic amination under reflux conditions (ethanol, 80°C, 12 hours) with yields >70% . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances cost and safety.
  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in cyclization steps.
  • Temperature control : Gradual heating (40°C → 100°C) minimizes side reactions in aryl substitution.
    Table 1: Comparative Synthesis Routes
MethodYield (%)Purity (HPLC)Reference
Cyclocondensation6895%
Nucleophilic amination7298%

Q. What analytical techniques are critical for characterizing this compound?

Rigorous characterization requires complementary techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the 3-aminophenyl group) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 204.0882 for C₁₀H₁₀N₃O) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 4-ol vs. 4-one configurations) and hydrogen-bonding networks .
  • HPLC-PDA : Assesses purity (>98% for biological assays) with C18 columns and acetonitrile/water gradients .

Q. How does the solubility and stability of this compound vary under experimental conditions?

Solubility is pH-dependent due to the hydroxyl and amino groups:

  • Aqueous buffers : Soluble in acidic conditions (pH <4, protonation of NH₂) but precipitates at neutral pH.
  • Organic solvents : DMSO (50 mg/mL) is ideal for stock solutions; avoid chloroform due to tautomerization risks .
    Stability studies (40°C/75% RH, 30 days) show <5% degradation when stored in amber vials under argon .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for target-specific applications?

SAR studies on pyrimidin-4-ol analogs reveal:

  • Amino group position : 3-Aminophenyl substitution enhances DNA intercalation vs. 2- or 4-substituted analogs .
  • Hydroxyl group : Critical for hydrogen bonding with kinase ATP pockets (e.g., CDK2 inhibition IC₅₀ = 1.2 μM) .
  • Electron-withdrawing substituents : Nitro or fluoro groups at C5 improve metabolic stability but reduce solubility .
    Table 2: Bioactivity of Pyrimidin-4-ol Derivatives
DerivativeTargetIC₅₀ (μM)Reference
5-Nitro-C6-phenylTopoisomerase II0.8
5-Fluoro-C3-aminophenylCDK21.2

Q. How can computational modeling resolve contradictory bioactivity data for this compound across studies?

Contradictions often arise from tautomerism or binding mode variations. Strategies include:

  • Molecular docking (AutoDock Vina) : Compare 4-ol and 4-one tautomers’ binding affinities to EGFR (∆G = -9.2 vs. -7.8 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .
  • QM/MM calculations : Evaluate charge distribution effects on catalytic residues (e.g., Lys33 in kinases) .

Q. What experimental approaches validate the mechanism of action (MOA) of this compound in enzymatic assays?

  • Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption (e.g., 80% inhibition at 10 μM for JAK2) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH = -12.3 kcal/mol, Kd = 150 nM) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in HEK293 cells (∆Tm = +4.5°C at 10 μM) .

Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?

  • LC-MS/MS : Detect impurities (e.g., oxidation at C4 to 4-pyrimidone) using positive-ion mode .
  • Forced degradation studies : Expose to UV light (ICH Q1B) to identify photolytic byproducts .
  • Purification : Gradient recrystallization (ethanol/water) removes >90% of nitro-reduction byproducts .

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